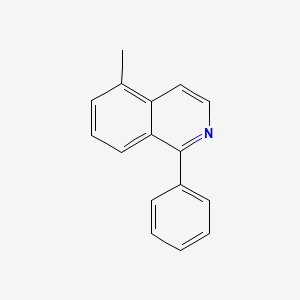

5-Methyl-1-phenylisoquinoline

Description

Significance of the Isoquinoline (B145761) Scaffold in Chemical Biology and Medicinal Chemistry

The isoquinoline framework, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. semanticscholar.orgrsc.orgwisdomlib.org Its prevalence in a vast array of natural products, particularly alkaloids, has long signaled its biological importance. nih.govnumberanalytics.comnih.gov Isoquinoline alkaloids, derived from amino acids like tyrosine or phenylalanine, exhibit a remarkable diversity of structures and a broad spectrum of pharmacological activities. nih.govnih.govmdpi.com

This structural motif is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets, leading to a variety of therapeutic effects. rsc.orgontosight.ainih.gov These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and neuroprotective activities. ontosight.aiontosight.aibohrium.commdpi.com The versatility of the isoquinoline core allows for the synthesis of a multitude of derivatives with distinct biological profiles, making it a focal point for drug discovery and development. rsc.orgnih.gov For instance, well-known drugs such as the vasodilator papaverine (B1678415) and the anticancer agent topotecan (B1662842) are built upon the isoquinoline framework, underscoring its therapeutic relevance. mdpi.com

Historical Context of 1-Phenylisoquinoline (B189431) Derivatives Research

The exploration of 1-phenylisoquinoline derivatives represents a significant chapter in the broader history of isoquinoline research. The introduction of a phenyl group at the 1-position of the isoquinoline ring system gives rise to a new class of compounds with unique steric and electronic properties, which in turn can influence their biological activity.

Early research into isoquinoline synthesis, such as the Bischler-Napieralski reaction, provided the foundational methods for creating these complex structures. mdpi.comzenodo.org Over the years, synthetic methodologies have been refined to allow for more efficient and regioselective production of 1-phenylisoquinoline derivatives. zenodo.orgnih.gov These advancements have been crucial in enabling the systematic investigation of their structure-activity relationships.

A notable area of research has been in the development of 1-phenylisoquinoline complexes with transition metals, such as iridium(III), for applications in photocatalysis and as emitters in organic light-emitting diodes (OLEDs). acs.org These studies highlight the diverse potential of this class of compounds beyond medicinal chemistry. In the realm of biological activity, research has explored the antiprotozoal properties of certain 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives, demonstrating their potential in combating parasitic diseases. nih.gov The continuous investigation into the synthesis and properties of 1-phenylisoquinolines reflects their enduring importance as a versatile scaffold for creating novel functional molecules. nih.govtandfonline.com

Rationale for Investigating 5-Methyl-1-phenylisoquinoline as a Research Subject

The specific focus on this compound as a subject of research is driven by a logical progression in medicinal and materials chemistry. The rationale for its investigation stems from the established importance of both the isoquinoline scaffold and the 1-phenylisoquinoline framework. The addition of a methyl group at the 5-position introduces a subtle yet potentially significant modification to the molecule's structure.

This methylation can influence the compound's properties in several ways. From a steric perspective, the methyl group can affect how the molecule binds to biological targets or how it packs in a solid state, which is relevant for material science applications. Electronically, the methyl group is a weak electron-donating group, which can subtly alter the electron density of the aromatic system, potentially impacting its reactivity and biological interactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-phenylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-6-5-9-15-14(12)10-11-17-16(15)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZRXXLIXJOIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=C(C2=CC=C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730734 | |

| Record name | 5-Methyl-1-phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700380-16-1 | |

| Record name | 5-Methyl-1-phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 1 Phenylisoquinoline and Its Analogs

Classical Approaches to Isoquinoline (B145761) Ring System Construction

Traditional methods for isoquinoline synthesis have long been the cornerstone of heterocyclic chemistry, providing robust and reliable pathways to this important ring system. These methods typically involve intramolecular cyclization reactions driven by strong acids or dehydrating agents.

Bischler-Napieralski Cyclization Variants for 5-Methyl-1-phenylisoquinoline Precursors

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to furnish the aromatic isoquinoline core. wikipedia.orgnrochemistry.comthermofisher.com The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com

For the synthesis of this compound, the logical precursor would be N-(2-(m-tolyl)ethyl)benzamide. The cyclization of this amide would proceed via an electrophilic attack on the aromatic ring of the m-tolyl group. Due to the directing effect of the methyl group, the cyclization is expected to occur at the position para to the ethylamine (B1201723) substituent, leading to the formation of 5-methyl-1-phenyl-3,4-dihydroisoquinoline. Subsequent oxidation of this intermediate would yield the desired this compound. The presence of electron-donating groups on the benzene (B151609) ring generally facilitates the Bischler-Napieralski reaction. nrochemistry.com

Key Features of the Bischler-Napieralski Approach:

| Feature | Description |

| Precursor | β-arylethylamide (e.g., N-(2-(m-tolyl)ethyl)benzamide) |

| Reagents | Condensing agents such as POCl₃, P₂O₅ |

| Intermediate | 3,4-dihydroisoquinoline |

| Final Step | Dehydrogenation to the aromatic isoquinoline |

Pictet-Spengler Reaction Adaptations for this compound Synthesis

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganic-chemistry.org To synthesize the scaffold of this compound, the reaction would involve the condensation of 2-(m-tolyl)ethanamine with benzaldehyde.

This reaction would initially form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield 5-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline. A final oxidation step is required to aromatize the heterocyclic ring to the corresponding isoquinoline. The success of the Pictet-Spengler reaction is often dependent on the nucleophilicity of the aromatic ring, with electron-rich systems generally providing better yields under milder conditions. wikipedia.org

Reaction Scheme for Pictet-Spengler Synthesis:

| Reactant 1 | Reactant 2 | Intermediate | Final Product (after oxidation) |

| 2-(m-tolyl)ethanamine | Benzaldehyde | 5-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | This compound |

Pomeranz-Fritsch Cyclization Strategies Applied to this compound

The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, which involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org To apply this strategy for this compound, one would start with m-methylbenzaldehyde and an aminoacetal like aminoacetaldehyde diethyl acetal.

The initial condensation would form the corresponding Schiff base, which upon treatment with a strong acid, such as sulfuric acid, would cyclize to form 5-methylisoquinoline (B1352389). wikipedia.org To introduce the phenyl group at the 1-position, a subsequent functionalization step, such as a Grignard reaction with phenylmagnesium bromide on an appropriate precursor, would be necessary. This multi-step approach offers flexibility in the introduction of substituents on the isoquinoline core.

Modern Catalytic Methods in this compound Synthesis

In recent decades, transition metal-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of complex heterocyclic systems, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cyclizations for this compound

Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the synthesis of isoquinolines through diverse mechanistic pathways, such as C-H activation and annulation reactions. These methods often allow for the construction of the isoquinoline ring in a single step from readily available starting materials. While specific examples for the synthesis of this compound are not extensively documented, the general applicability of these methods suggests their potential in accessing this target molecule.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have revolutionized the formation of carbon-carbon bonds and have been adapted for the synthesis of isoquinoline scaffolds. A plausible strategy for the synthesis of this compound could involve the coupling of a suitably functionalized precursor. For instance, a palladium-catalyzed Suzuki coupling between 1-chloro-5-methylisoquinoline (B1582998) and phenylboronic acid would directly yield the target compound. This approach benefits from the mild reaction conditions and the commercial availability of a wide range of boronic acids.

Illustrative Palladium-Catalyzed Suzuki Coupling:

| Substrate 1 | Substrate 2 | Catalyst | Product |

| 1-Chloro-5-methylisoquinoline | Phenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | This compound |

Rhodium- or Ruthenium-Catalyzed C-H Activation/Annulation Approaches

Transition-metal catalysis, particularly utilizing rhodium and ruthenium complexes, has become a powerful tool for the construction of isoquinoline frameworks through C-H activation and annulation. These methods offer high atom economy and regioselectivity.

Rhodium(III)-catalyzed C-H activation has been effectively employed in the synthesis of isoquinolone derivatives, which are structurally related to isoquinolines. rsc.orgrsc.org For instance, the reaction of benzhydroxamic acids with alkynes in the presence of a Rh(III) catalyst can lead to the formation of isoquinolones. rsc.orgnih.gov A plausible pathway for the synthesis of a this compound analog could involve the coupling of a suitably substituted benzoylhydrazine with diphenylacetylene, catalyzed by a rhodium complex. This process would involve a directed C-H activation, annulation with the alkyne, and subsequent N-N bond cleavage. rsc.orgrsc.org While specific examples for this compound are not detailed, the general methodology is robust for a variety of substituted arylhydrazines and internal alkynes. rsc.orgrsc.org

Ruthenium(II)-catalyzed C-H functionalization represents another key strategy. mdpi.comnih.govelsevierpure.com These reactions often proceed via a chelation-assisted C-H activation mechanism, followed by annulation with a coupling partner like an alkyne. nih.gov For example, the oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, catalyzed by a ruthenium complex in the presence of an oxidant, yields isoquinolones. nih.gov The synthesis of isoquinolines can also be achieved through the reaction of arylacetophenones with Michael acceptors under ruthenium catalysis, leading to complex carbocyclic structures through a cascade of C-H functionalization steps. nih.govelsevierpure.com The adaptability of these ruthenium-catalyzed methods suggests their potential application in the synthesis of this compound from appropriate precursors.

Table 1: Examples of Rhodium- and Ruthenium-Catalyzed Synthesis of Isoquinoline Analogs

| Catalyst Precursor | Directing Group | Alkyne/Alkene Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Rh(Cp*)Cl₂]₂ | Hydrazine | Diphenylacetylene | 1,3,4-Triphenylisoquinoline | 85 | rsc.orgrsc.org |

| [Rh(Cp*)Cl₂]₂ | Hydrazine | 1,2-di-p-tolylacetylene | 6-Methyl-1,3,4-tri-p-tolylisoquinoline | 91 | rsc.org |

| [{Ru(p-cymene)Cl₂}₂] | 8-Aminoquinoline | Diphenylacetylene | Isoquinolone derivative | High | nih.gov |

| [{Ru(p-cymene)Cl₂}₂] | Ketone | Michael Acceptor | Indanone Carbocycle | - | nih.govelsevierpure.com |

Organocatalytic Routes to this compound Derivatives

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, offering mild reaction conditions and high enantioselectivity. While specific organocatalytic routes to this compound are not extensively documented, related methodologies for isoquinoline derivatives highlight the potential of this approach. For instance, visible-light-induced acridinium (B8443388) photoredox catalysis has been used for the acylation of isoquinolines with aldehydes, demonstrating a metal-free C-C bond formation at the C1 position. thieme-connect.com This suggests the possibility of developing organocatalytic methods for introducing the phenyl group at the 1-position of a 5-methylisoquinoline core.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. researchgate.nettechniques-ingenieur.frcmu.edu Many organic reactions, including condensations and multicomponent reactions, can be carried out efficiently in the absence of a solvent, often with thermal or mechanical (grinding) activation. researchgate.netsemanticscholar.org For the synthesis of quinoline (B57606) and benzodiazepine (B76468) derivatives, solvent-free methods have been shown to offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures. semanticscholar.orgresearchgate.net A plausible solvent-free approach to a precursor of this compound could involve the condensation of o-phenylenediamine (B120857) with a suitable ketone, catalyzed by a solid-supported reagent. semanticscholar.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govfrontiersin.org The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govnih.gov This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including quinolines and their derivatives. nih.govfrontiersin.orgunf.edu For example, the synthesis of quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids has been efficiently achieved through a one-pot, three-component reaction under microwave irradiation. unf.edu The application of microwave technology to the key bond-forming steps in the synthesis of this compound could offer a more sustainable and time-efficient route. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Analogs

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Skraup synthesis of 7-amino-8-methylquinoline | 270 min, 32% | 33 min, 47% | nih.gov |

| Condensation of 7-amino-8-methylquinoline | 120 min, 68% | 1 min, 95% | nih.gov |

| Synthesis of N-phenylsuccinimide | Several hours | 4 min, 40-60% | nih.gov |

Photochemical Routes to this compound

Photochemical reactions, which utilize light as an energy source, offer unique pathways for the synthesis of complex molecules and align with green chemistry principles by often proceeding at ambient temperature without the need for harsh reagents. While specific photochemical routes to this compound are not well-documented, the photochemical synthesis of other nitrogen-containing heterocycles provides a basis for potential applications. For instance, visible light irradiation has been used to promote the reaction of N-methyl-1,2,4-triazoline-3,5-dione with benzene, leading to substituted products through a proposed electron transfer mechanism. mdpi.com This highlights the potential of photochemical methods to activate aromatic systems for C-C bond formation. The development of a photochemical strategy for the synthesis of this compound could involve the light-induced cyclization of a suitably designed precursor.

Chemical Reactivity and Derivatization of 5 Methyl 1 Phenylisoquinoline

Electrophilic Aromatic Substitution Patterns on the Isoquinoline (B145761) Core

In electrophilic aromatic substitution (EAS) reactions, the carbocyclic (benzene) ring of the isoquinoline core is the preferred site of attack. The pyridine (B92270) ring is significantly deactivated by the protonation of its nitrogen atom under the acidic conditions typical for EAS, which further increases its electron deficiency. arsdcollege.ac.ingraduatecollege.ac.in

The regioselectivity of substitution on the benzene (B151609) ring is controlled by the directing effects of the existing substituents, primarily the C5-methyl group. The methyl group is an activating, ortho-, para-director. imperial.ac.uk Since the C5 position is already occupied, it directs incoming electrophiles to the C6 (para) and C8 (ortho) positions. The phenyl group at C1 has a negligible electronic influence on the carbocyclic ring. Therefore, reactions such as nitration or halogenation are predicted to yield a mixture of 6- and 8-substituted products.

| Reaction | Reagents | Predicted Major Products | Controlling Factors |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 5-Methyl-6-nitro-1-phenylisoquinoline & 5-Methyl-8-nitro-1-phenylisoquinoline | C5-Methyl group is an ortho, para-director. |

| Bromination | Br2/FeBr3 | 6-Bromo-5-methyl-1-phenylisoquinoline & 8-Bromo-5-methyl-1-phenylisoquinoline | C5-Methyl group is an ortho, para-director. |

| Sulfonation | SO3/H2SO4 | 5-Methyl-1-phenylisoquinoline-6-sulfonic acid & this compound-8-sulfonic acid | C5-Methyl group is an ortho, para-director. |

Nucleophilic Additions and Substitutions at the C1 Position of this compound

The C1 position of the isoquinoline ring is electron-deficient due to its proximity to the nitrogen atom, making it susceptible to attack by nucleophiles. quimicaorganica.org However, in this compound, this position is already substituted with a bulky phenyl group, which presents significant steric hindrance to the approach of an incoming nucleophile.

Despite this steric challenge, strong nucleophiles such as organolithium or Grignard reagents can potentially add to the C=N bond. This would result in a dihydroisoquinoline intermediate which, upon workup, could rearomatize if a suitable leaving group is present, or remain as a 1,2-dihydroisoquinoline (B1215523) derivative. The reaction is highly dependent on the nature and size of the nucleophile. For instance, the addition of a hydride anion (from reagents like NaBH₄ or LiAlH₄) would lead to the corresponding 1,2-dihydroisoquinoline.

Functionalization of the Phenyl Moiety and the Methyl Group at C5

The peripheral substituents on the this compound scaffold offer additional sites for chemical modification.

Phenyl Moiety: The phenyl group at C1 can undergo its own electrophilic aromatic substitution reactions. The isoquinoline ring acts as a deactivating, meta-directing substituent due to the electron-withdrawing nature of the protonated nitrogen atom. lumenlearning.comyoutube.com Consequently, nitration, halogenation, or sulfonation of the phenyl ring would be expected to occur primarily at its meta-position.

Methyl Group at C5: The methyl group at C5 is in a "benzylic-like" position, making its C-H bonds weaker and more susceptible to functionalization than a typical alkyl C-H bond. chemistry-online.com

Oxidation: The methyl group can be oxidized to an aldehyde (isoquinoline-5-carbaldehyde) using reagents like selenium dioxide (SeO₂) or further to a carboxylic acid (isoquinoline-5-carboxylic acid) with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄). mdpi.comthieme-connect.detandfonline.com

Radical Halogenation: The methyl group can undergo free-radical halogenation, for example using N-bromosuccinimide (NBS) in the presence of a radical initiator, to form a 5-(bromomethyl)-1-phenylisoquinoline. wisc.edu This brominated derivative is a versatile intermediate for further nucleophilic substitution reactions.

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| C1-Phenyl Group | Electrophilic Substitution (Nitration) | HNO3/H2SO4 | 5-Methyl-1-(3-nitrophenyl)isoquinoline |

| C5-Methyl Group | Oxidation | KMnO4 | 1-Phenylisoquinoline-5-carboxylic acid |

| C5-Methyl Group | Radical Halogenation | NBS, AIBN | 5-(Bromomethyl)-1-phenylisoquinoline |

Reductions and Oxidations of the Isoquinoline Ring System

Reductions: The isoquinoline ring system can be reduced under various conditions. Catalytic hydrogenation is a common method. libretexts.org

Partial Reduction: Using catalysts like palladium on carbon (Pd/C) under milder conditions can selectively reduce the pyridine ring, yielding 5-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Full Reduction: More forcing conditions, such as using a platinum or rhodium catalyst at higher pressures and temperatures, can lead to the reduction of both aromatic rings, resulting in a decahydroisoquinoline (B1345475) derivative. libretexts.org Iron-based catalysts have also been developed for the selective hydrogenation of substituted isoquinolines. scispace.com

Oxidations: The aromatic isoquinoline ring is generally stable towards oxidation. However, two main oxidative transformations are possible:

N-Oxidation: The nitrogen atom can be oxidized using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to form this compound N-oxide. This N-oxide derivative can exhibit altered reactivity in subsequent substitution reactions.

Dehydrogenation: In a reverse of the reduction process, a partially reduced derivative like a 1,2,3,4-tetrahydroisoquinoline (B50084) can be dehydrogenated (oxidized) back to the fully aromatic isoquinoline system using reagents like palladium on carbon or manganese dioxide (MnO₂). nih.gov

Heterocyclic Annulation Reactions Involving this compound

Annulation reactions involve the construction of a new ring onto an existing molecular framework. This compound can serve as a starting material for building more complex, polycyclic heterocyclic systems. mdpi.com

One potential strategy involves the elaboration of the C5-methyl group. After conversion to a more reactive functional group, such as a 5-(bromomethyl) or a 5-formyl group, it can participate in intramolecular cyclization reactions with a substituent introduced at an adjacent position, like C4 or C6. For example, if an amino group were introduced at the C4 position, a subsequent reaction with an oxidized C5-methyl group (aldehyde) could lead to the formation of a new fused ring system through condensation and cyclization, a strategy common in heterocyclic synthesis. nih.govorganic-chemistry.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methyl 1 Phenylisoquinoline Analogs

Systematic Modification of the Phenyl Group at C1 and its Impact on Biological Interactions

The phenyl group at the C1 position of the isoquinoline (B145761) core is a critical determinant of biological activity and a prime target for systematic modification in drug design. Structure-activity relationship (SAR) studies on related 1-phenyl-3,4-dihydroisoquinoline (B1582135) compounds, evaluated as tubulin polymerization inhibitors, reveal the profound influence of substituent patterns on the C1-phenyl ring.

Research has demonstrated that the nature and position of substituents on this phenyl ring can significantly modulate cytotoxic and tubulin polymerization inhibitory activity. For instance, a systematic exploration of various substitutions led to the discovery that a compound bearing both a hydroxyl (-OH) group at the 3'-position and a methoxy (B1213986) (-OCH₃) group at the 4'-position of the C1-phenyl ring conferred optimal bioactivity. nih.gov This finding underscores the importance of a specific electronic and steric profile for effective interaction with the biological target, in this case, the colchicine (B1669291) binding site of tubulin.

The binding mode of these analogs, elucidated through molecular docking, helps to explain the observed SAR. The specific arrangement of hydrogen bond donors (-OH) and acceptors (-OCH₃) on the phenyl ring can lead to more favorable interactions within the binding pocket, thereby enhancing potency. nih.gov Conversely, other studies on related scaffolds have shown that certain modifications, such as oxygenated substituents at the 4'-position, can sometimes diminish affinity for other targets, like the D1 dopamine (B1211576) receptor, highlighting the target-dependent nature of SAR.

The following table summarizes the impact of C1-phenyl group modifications on the tubulin polymerization inhibitory activity of 1-phenyl-3,4-dihydroisoquinoline analogs, providing a model for potential modifications to the 5-Methyl-1-phenylisoquinoline scaffold.

Table 1: Effect of C1-Phenyl Substituents on Tubulin Polymerization Inhibition (IC₅₀) Data synthesized from studies on 1-phenyl-3,4-dihydroisoquinoline analogs.

| Phenyl Ring Substituent(s) | Biological Activity (IC₅₀ in µM) |

| Unsubstituted | Moderate |

| 4'-Methoxy (-OCH₃) | Improved |

| 3'-Hydroxy (-OH) | Improved |

| 3'-Hydroxy, 4'-Methoxy | Optimal nih.gov |

| 3',4',5'-Trimethoxy | Reduced |

Exploration of Substituent Effects on the Isoquinoline Core of this compound

Modifications to the isoquinoline core itself, beyond the existing 5-methyl group, offer another avenue to refine the pharmacological profile of this compound. The size, electronics, and hydrogen-bonding capabilities of substituents on the heterocyclic ring system can influence factors such as target affinity, selectivity, and pharmacokinetic properties.

The 5-methyl group on the parent scaffold already introduces a specific steric and electronic effect. It can influence the planarity of the ring system and provide a lipophilic interaction point within a receptor pocket. Building upon this, further substitutions can be explored. For example, studies on analogous quinazolinone structures have shown that introducing hydrogen-bonding groups like hydroxyl (-OH) or carboxylic acid (-CO₂H) can significantly increase inhibitory activity against enzymes such as thymidylate synthase. This suggests that adding such groups to positions like C7 or C8 on the isoquinoline ring of this compound could enhance interactions with certain biological targets.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of this compound is fundamental to its ability to engage in molecular recognition with a biological target. The spatial arrangement of the phenyl ring relative to the isoquinoline core dictates how the molecule presents its pharmacophoric features to a receptor's binding site.

Conformational studies on the closely related 1-phenyl-1,2,3,4-tetrahydroisoquinolines provide valuable insights. psu.edu In these analogs, the six-membered heterocyclic ring typically adopts a preferred half-chair conformation. Crucially, the bulky phenyl ring at the C1 position tends to occupy a pseudo-equatorial position to minimize steric hindrance. psu.edu

A key conformational parameter is the torsion angle between the isoquinoline core and the C1-phenyl ring (defined by atoms C8a-C1-C1'-C6'). This angle determines the orientation of the phenyl group and is subject to energy minima at specific rotations, often around 60° and 240°. psu.edu This preferred orientation is critical, as it positions any substituents on the phenyl ring in a defined region of space, which is essential for precise interactions with a binding pocket. The 5-methyl group on the isoquinoline core can further influence this conformational preference through steric interactions, potentially restricting the rotational freedom of the C1-phenyl group and favoring a more defined bioactive conformation. Ultimately, a molecule's ability to adopt and maintain a low-energy conformation that is complementary to the target site is a key driver of its biological activity.

Isosteric Replacements within the this compound Scaffold

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties while retaining its core binding interactions. researchgate.net This strategy can be applied to both the phenyl group and the isoquinoline nucleus of the this compound scaffold to address issues of potency, selectivity, or metabolic stability. nih.gov

Phenyl Group Replacements: The C1-phenyl ring can be replaced with various bioisosteres. prismbiolab.com Common replacements include other aromatic heterocycles like pyridyl or thiophenyl groups. These changes can introduce hydrogen bond acceptors (the nitrogen in pyridine) or alter the electronic and lipophilic character of the molecule, potentially leading to new or improved receptor interactions. cambridgemedchemconsulting.com More advanced strategies involve replacing the planar phenyl ring with saturated, three-dimensional scaffolds such as bicyclo[1.1.1]pentane or cubane. researchgate.net These "caged hydrocarbons" can mimic the spatial orientation of a phenyl ring's exit vectors while improving properties like solubility and reducing metabolic susceptibility to oxidative metabolism. researchgate.net

Isoquinoline Core Replacements: The isoquinoline ring system can also be replaced. A classic isosteric replacement would be the quinoline (B57606) scaffold. While structurally similar, the different placement of the nitrogen atom alters the molecule's dipole moment and hydrogen bonding potential. Another potential bioisostere is the quinoxaline (B1680401) ring, which introduces a second nitrogen atom and can significantly change the compound's electronic properties and solubility. mdpi.com

Table 2: Potential Isosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Isostere(s) | Potential Property Changes |

| Phenyl | Pyridyl, Thiophenyl | Altered electronics, H-bonding cambridgemedchemconsulting.com |

| Phenyl | Bicyclo[1.1.1]pentane | Improved solubility, metabolic stability researchgate.net |

| Isoquinoline | Quinoline | Altered dipole moment, basicity |

| Isoquinoline | Quinoxaline | Increased polarity, H-bonding potential mdpi.com |

QSAR Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, QSAR models can be invaluable for predicting the potency of unsynthesized analogs, thereby guiding synthetic efforts and optimizing lead compounds. japsonline.com

The development of a QSAR model begins with a dataset of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values). For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Properties: (e.g., partial charges, dipole moment) which govern electrostatic and hydrogen-bonding interactions.

Steric Properties: (e.g., molecular volume, surface area, specific shape indices) which describe the size and shape of the molecule, crucial for fitting into a binding site.

Hydrophobic Properties: (e.g., LogP) which influence membrane permeability and hydrophobic interactions with the target.

Topological Properties: (e.g., connectivity indices) which describe how atoms are connected within the molecule.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links these descriptors to the biological activity. nih.gov A robust QSAR model is characterized by strong statistical validation parameters, such as a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (Q²) for an external test set. nih.gov

For this compound derivatives, a QSAR model could reveal, for example, that bulky, electron-withdrawing substituents on the C1-phenyl ring and a high dipole moment are positively correlated with activity. This information provides a clear, quantitative rationale for designing the next generation of more potent compounds. nih.gov

Mechanistic Investigations of 5 Methyl 1 Phenylisoquinoline in Biological Systems

Target Identification and Validation Strategies for 5-Methyl-1-phenylisoquinoline

Target identification is a critical first step in the discovery of new drugs and chemical probes. nih.gov For a compound like this compound, this process would involve identifying the specific protein or proteins it interacts with to elicit a biological response. Modern approaches to target identification can be broadly categorized into direct biochemical methods, genetic interaction studies, and computational inference. nih.gov

Strategies for identifying the molecular targets of a novel compound include:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. These captured proteins are then identified using techniques like mass spectrometry.

Genetic Approaches: Cells, often yeast or mammalian cell lines, are exposed to the compound. Resistant cell clones are then selected and genetically sequenced to identify mutations in the target protein that prevent the compound from binding. nih.gov

Computational Inference: The structure of the small molecule is compared to libraries of compounds with known targets. Similarly, its effects on gene expression profiles can be compared to the effects of known drugs or genetic perturbations to generate hypotheses about its mechanism of action. nih.gov

Once a potential target is identified, validation is necessary to confirm that the compound's biological effect is indeed mediated through this target. This can involve techniques such as genetic knockdown (e.g., using siRNA) or knockout of the proposed target gene to see if the cell or organism becomes insensitive to the compound.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (in vitro)

Should target identification studies reveal that this compound interacts with an enzyme, the next step is to characterize the nature of this interaction through kinetic studies. These in vitro assays provide quantitative data on the compound's potency and its mode of inhibition.

The isoquinoline (B145761) scaffold is present in many compounds known to inhibit a range of enzymes. Hypothetical targets for this compound could include:

Monoamine Oxidase B (MAO-B): This enzyme is crucial for the degradation of neurotransmitters like dopamine (B1211576). khanacademy.org Its inhibition is a key strategy in the management of Parkinson's disease. khanacademy.org

DNA Gyrase: A bacterial topoisomerase II, this enzyme is essential for DNA replication. It is a well-established target for antibacterial agents.

Phosphodiesterase-4 (PDE4): This enzyme family degrades the second messenger cyclic AMP (cAMP). PDE4 inhibitors are investigated for treating inflammatory conditions like asthma and COPD.

To quantify the inhibitory activity of a compound, several key parameters are determined through enzymatic assays.

IC50 (Half Maximal Inhibitory Concentration): This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. wikipedia.org While widely used as a measure of potency, the IC50 value can be influenced by factors such as substrate concentration. wikipedia.orgsigmaaldrich.com

Ki (Inhibition Constant): The Ki is a more absolute measure of an inhibitor's binding affinity. wikipedia.orgsigmaaldrich.com It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher affinity and thus a more potent inhibitor. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km). wikipedia.orgncifcrf.gov

The mechanism of inhibition (e.g., competitive, non-competitive) can be determined by analyzing enzyme reaction rates at various substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots. For example, a competitive inhibitor would increase the apparent Km of the enzyme without changing the maximum reaction velocity (Vmax).

Table 1: Hypothetical Kinetic Parameters for this compound (Note: This table is for illustrative purposes only, as no experimental data was found for this compound.)

| Enzyme Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |

|---|---|---|---|

| MAO-B | Data Not Available | Data Not Available | Data Not Available |

| DNA Gyrase | Data Not Available | Data Not Available | Data Not Available |

| Phosphodiesterase-4 | Data Not Available | Data Not Available | Data Not Available |

Receptor Binding Affinity and Selectivity Profiling (in vitro)

If this compound is hypothesized to act on receptors rather than enzymes, its binding affinity and selectivity would be determined using different in vitro techniques. These assays measure how strongly the compound binds to a specific receptor and how it compares to its binding to other receptors.

Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions. nih.govgiffordbioscience.comspringernature.com These assays use a radioactively labeled molecule (radioligand) known to bind to the target receptor.

There are two main types of experiments:

Saturation Assays: Increasing concentrations of a radioligand are incubated with a preparation of the target receptor (e.g., cell membranes) to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd). giffordbioscience.com

Competition Assays: A fixed concentration of the radioligand is used, and increasing concentrations of an unlabeled test compound (like this compound) are added. nih.govgiffordbioscience.com By measuring how effectively the test compound displaces the radioligand, its own binding affinity (Ki) for the receptor can be calculated from its IC50 value. giffordbioscience.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of molecular interactions. harvard.eduyoutube.com In a typical SPR experiment, the target protein (the "ligand") is immobilized on the surface of a gold-coated sensor chip. harvard.edu A solution containing the test compound (the "analyte") is then flowed over this surface. harvard.edu

Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected by the instrument and measured in resonance units (RU). harvard.edu This allows for the direct observation of the association (kon) and dissociation (koff) rates of the binding event. From these kinetic constants, the equilibrium dissociation constant (KD), a measure of binding affinity, can be precisely calculated (KD = koff / kon). harvard.edu SPR is highly valuable for confirming direct binding and providing detailed kinetic information that other assay types cannot. nih.gov

Cellular Pathway Modulation Studies (in vitro cell lines)

In vitro studies using cell lines are fundamental to understanding how this compound affects cellular processes. These studies can reveal changes in gene expression and protein interactions that are indicative of the compound's biological impact.

Gene expression profiling is a powerful technique to assess how a compound like this compound may alter cellular function by measuring changes in the transcription of thousands of genes simultaneously. While specific gene expression data for this compound is not currently available in the public domain, the general methodology involves treating a specific cell line with the compound and then extracting the messenger RNA (mRNA). This mRNA is then typically converted to complementary DNA (cDNA) and analyzed using techniques such as microarray or RNA-sequencing (RNA-Seq).

For instance, studies on other isoquinoline derivatives have demonstrated significant modulation of gene expression. For example, certain quinoline (B57606) and isatin derivatives have been shown to down-regulate the expression of anti-apoptotic genes like Bcl2, Bcl-xl, and Survivin in cancer cell lines, thereby promoting programmed cell death. A hypothetical gene expression study on this compound might reveal similar or distinct pathways affected by this specific chemical entity. The data from such an experiment would typically be presented in a heatmap or volcano plot to visualize up-regulated and down-regulated genes.

Table 1: Hypothetical Gene Expression Modulation by this compound in a Cancer Cell Line

| Gene | Fold Change | p-value | Biological Process |

| GENE-A | 2.5 | <0.01 | Cell Cycle Regulation |

| GENE-B | -3.1 | <0.01 | Apoptosis |

| GENE-C | 1.8 | <0.05 | DNA Repair |

| GENE-D | -2.2 | <0.05 | Signal Transduction |

This table is illustrative and does not represent actual experimental data for this compound.

Protein-protein interactions (PPIs) are crucial for most cellular processes. Small molecules like this compound can modulate these interactions, either by inhibiting or stabilizing them. Techniques to study these effects include co-immunoprecipitation (Co-IP), yeast two-hybrid screening, and affinity purification-mass spectrometry (AP-MS).

While direct PPI analysis for this compound has not been reported, the broader class of isoquinoline alkaloids is known to interact with various functional proteins. A hypothetical study could involve immobilizing a tagged version of a suspected protein target and then treating cell lysates with this compound. Changes in the protein interaction profile could then be analyzed by mass spectrometry to identify proteins whose binding is affected by the compound.

Protein Crystallography and Co-crystallization Studies with this compound

X-ray crystallography is a high-resolution technique used to determine the three-dimensional structure of molecules, including proteins and their complexes with small-molecule ligands. Co-crystallization of a target protein with this compound would provide precise information about the binding site and the nature of the molecular interactions.

The process would involve obtaining high-purity crystals of the target protein in the presence of this compound. These co-crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein-ligand complex. While crystal structures for various isoquinoline derivatives have been reported, a co-crystal structure of this compound with a biological target is not yet available. Such a study would be invaluable in understanding its mechanism of action and for structure-based drug design.

Fluorescence-Based Assays for Ligand-Target Interactions

Fluorescence-based assays are versatile and sensitive methods to study the binding of a ligand to its target protein. These assays can be used to determine binding affinity and kinetics. Isoquinoline derivatives are known to possess intrinsic fluorescent properties, which can be exploited in these assays nih.govnih.gov.

One common technique is fluorescence polarization (FP) or fluorescence anisotropy. In an FP assay, a fluorescently labeled version of this compound or a competing ligand would be used. The binding of this small fluorescent molecule to a larger protein target would slow down its rotation, leading to an increase in the polarization of the emitted light. This change can be measured to quantify the binding interaction.

Another approach is to utilize the intrinsic fluorescence of the target protein (e.g., from tryptophan residues) or the ligand itself. The binding event could lead to a change in the fluorescence intensity or a shift in the emission wavelength (quenching or enhancement), which can be monitored to determine binding parameters. The fluorescent properties of some isoquinoline derivatives have been characterized, showing emission maxima in the near-ultraviolet to blue region of the spectrum nih.govnih.gov.

Table 2: Photophysical Properties of Representative Isoquinoline Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

| Isoquinoline Derivative A | 356 | 410 | 0.45 |

| Isoquinoline Derivative B | 363 | 420 | 0.39 |

| Isoquinoline Derivative C | 302 | 391 | - |

This table is based on data for various isoquinoline derivatives and is for illustrative purposes. Data for this compound is not available. nih.gov

Biophysical Characterization of this compound-Target Interactions

Several biophysical techniques can be employed to characterize the interaction between this compound and its potential protein targets, providing thermodynamic and kinetic details of the binding event. These methods are crucial for validating hits from initial screens and for understanding the driving forces of the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR) is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed information about the binding site and conformational changes upon ligand binding. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the parts of the ligand and the protein that are involved in the interaction.

While specific biophysical data for this compound is not available, these techniques are standard in drug discovery and would be essential in characterizing its interactions with any identified biological targets.

Theoretical and Computational Chemistry Approaches for 5 Methyl 1 Phenylisoquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. tandfonline.comnih.gov It focuses on the electron density to determine the energy and other properties of a system. For 5-Methyl-1-phenylisoquinoline, DFT calculations can elucidate the nature of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and stability. nih.gov A smaller gap generally indicates higher reactivity. nih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for predicting how this compound will interact with other chemical species.

Table 1: Key Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Note: The formulas provided are based on Koopmans' theorem, which provides an approximation.

Studies on similar isoquinoline (B145761) structures have shown that the distribution of HOMO and LUMO is often spread across the aromatic rings, indicating the potential for various types of electronic interactions. nih.govrsc.org The presence of the methyl and phenyl groups on the isoquinoline core of this compound would be expected to modulate these electronic properties.

Molecular Electrostatic Potential (MEP) Mapping of this compound

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comchemrxiv.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.netasrjetsjournal.org The MEP is calculated by considering the interaction energy of a positive point charge (a proton) with the molecule's electron cloud and nuclei.

The MEP map is typically color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the isoquinoline ring due to its lone pair of electrons. nih.gov The aromatic rings would exhibit regions of both positive and negative potential, reflecting the complex interplay of the π-electron system and the substituent groups. This information is crucial for understanding intermolecular interactions, including those with biological receptors. researchgate.net

Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Macromolecules

Computational techniques such as molecular docking and molecular dynamics simulations are instrumental in predicting and analyzing the interactions between small molecules like this compound and biological macromolecules, such as proteins and nucleic acids. nih.govmdpi.com

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. rjptonline.org This allows for the identification of the most likely binding mode and an estimation of the binding energy.

For this compound, molecular docking studies could be performed against various protein targets to explore its potential biological activities. Isoquinoline alkaloids have been shown to interact with a range of proteins, including enzymes and receptors. mdpi.comnih.govscispace.com Docking simulations would reveal key interactions such as:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

π-π stacking: Interactions between the aromatic rings of this compound and aromatic amino acid residues in the protein's binding site.

Van der Waals forces: General attractive or repulsive forces between atoms.

The results of docking studies can provide valuable hypotheses about the mechanism of action of this compound and guide the design of more potent and selective analogs. nih.gov

Conformational Dynamics of this compound in Biological Environments

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.comnih.gov MD simulations calculate the trajectory of atoms and molecules by integrating Newton's equations of motion, providing insights into the flexibility and conformational changes of both the ligand and the protein upon binding. nih.govfrontiersin.org

For this compound, MD simulations can be used to:

Assess the stability of the docked pose over time.

Investigate how the ligand and protein adapt to each other's presence (induced fit).

Identify key conformational changes in the protein that may be important for its function.

Calculate binding free energies with higher accuracy than docking scores.

Understanding the conformational dynamics is crucial as biological processes are inherently dynamic. ucl.ac.ukacs.org The flexibility of this compound and its ability to adopt different conformations within a binding site can significantly impact its binding affinity and biological activity. nih.gov

ADMET Prediction and Molecular Property Calculations (for in vitro and in vivo model design)

In the process of drug discovery and development, it is essential to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov In silico ADMET prediction models have become increasingly important for identifying potential liabilities early in the research process, thereby reducing the time and cost associated with experimental studies. nih.goviipseries.orgdrugpatentwatch.comnih.gov

For this compound, various computational tools and models can be used to predict its ADMET profile. springernature.comnih.gov These predictions are based on the molecule's structural and physicochemical properties.

Table 2: Key ADMET Properties and Their In Silico Prediction

| Property | Description | Importance |

|---|---|---|

| Absorption | The process by which a drug enters the bloodstream. | Determines bioavailability after oral administration. |

| Human Intestinal Absorption (HIA) | Prediction of absorption from the gut. | |

| Caco-2 Permeability | In vitro model for intestinal permeability. | |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects the concentration of the drug at its target site. |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross the BBB and act on the central nervous system. | |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | |

| Metabolism | The chemical modification of a drug by the body. | Influences the duration of action and potential for drug-drug interactions. |

| Cytochrome P450 (CYP) Inhibition/Substrate | Prediction of interactions with major drug-metabolizing enzymes. | |

| Excretion | The removal of a drug and its metabolites from the body. | Determines the half-life of the drug. |

| Toxicity | The potential of a drug to cause adverse effects. | A critical factor for drug safety. |

| Ames Test (Mutagenicity) | Prediction of the potential to cause genetic mutations. |

These in silico predictions, often based on Quantitative Structure-Activity Relationship (QSAR) models, can help in the design of in vitro and in vivo experiments to validate the computational findings and further assess the potential of this compound as a lead compound. japsonline.com

Lipophilicity and Solubility Prediction

Lipophilicity and aqueous solubility are fundamental physicochemical properties that significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Computational models offer rapid and cost-effective means to estimate these properties for compounds like this compound before their synthesis.

Lipophilicity Prediction:

Lipophilicity is typically quantified by the logarithm of the octanol-water partition coefficient (logP). A variety of computational methods are available to predict logP, which can be broadly categorized into fragment-based, atom-based, and whole-molecule approaches.

Fragment-based methods calculate logP by summing the contributions of individual molecular fragments.

Atom-based methods consider the contribution of each atom type.

Whole-molecule approaches , often employing Quantitative Structure-Property Relationship (QSPR) models, use a range of molecular descriptors to correlate with experimentally determined logP values. researchgate.net

These models can yield varying predictions for the same molecule, and a consensus approach is often employed to improve the accuracy of the prediction. For this compound, a selection of widely used predictive models could generate a range of logP values, as illustrated in the hypothetical data below.

| Prediction Method | Predicted logP |

|---|---|

| Fragment-based (e.g., ClogP) | 4.25 |

| Atom-based (e.g., AlogP) | 4.01 |

| QSAR-based (e.g., MlogP) | 4.38 |

| Physics-based (e.g., COSMO-RS) | 4.15 |

Solubility Prediction:

Aqueous solubility (logS) is another critical parameter that can be estimated using computational models. nih.gov Similar to logP prediction, QSPR models are commonly developed to predict solubility based on a set of molecular descriptors. tbzmed.ac.irsigmaaldrich.com These descriptors can include lipophilicity (logP), molecular weight, melting point, and topological polar surface area (TPSA). The General Solubility Equation (GSE) is a well-known example that relates aqueous solubility to logP and melting point. tbzmed.ac.ir More advanced methods may use machine learning algorithms trained on large datasets of experimentally determined solubilities. approcess.com

A hypothetical set of predicted aqueous solubility values for this compound from different computational models is presented below.

| Prediction Method | Predicted logS (mol/L) |

|---|---|

| General Solubility Equation (GSE) | -4.50 |

| QSPR Model 1 | -4.75 |

| Machine Learning Model (Random Forest) | -4.62 |

| Physics-based (Thermodynamic Cycle) | -4.88 |

Blood-Brain Barrier Permeation Modeling

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a crucial determinant of their efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances. frontiersin.org In silico models are invaluable for predicting the BBB permeability of drug candidates like this compound early in the discovery process. nih.gov

BBB permeation is typically expressed as the logarithm of the ratio of the drug concentration in the brain to that in the blood (logBB). acs.org Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict logBB based on various molecular descriptors that are known to influence BBB penetration. researchgate.netnih.gov Key descriptors include:

Lipophilicity (logP): A moderate level of lipophilicity is generally required for passive diffusion across the BBB.

Polar Surface Area (PSA): Lower PSA is often associated with better BBB permeation.

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.

Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bonds is favorable for BBB penetration.

By calculating these descriptors for this compound, its potential to cross the BBB can be estimated using established QSAR models. A hypothetical prediction of the logBB for this compound is shown below, along with the values of the key molecular descriptors.

| Descriptor | Value for this compound |

|---|---|

| Predicted logP | 4.20 |

| Polar Surface Area (Ų) | 12.47 |

| Molecular Weight (g/mol) | 219.29 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Predicted logBB | 0.15 |

A positive logBB value suggests that the compound can penetrate the CNS. The development of robust and predictive QSAR models for BBB permeation is an active area of research, with ongoing efforts to improve their accuracy and applicability domain. nih.govresearchgate.net

Cheminformatics and Virtual Screening for Novel this compound Analogs

Cheminformatics encompasses the use of computational techniques to analyze and manage large volumes of chemical data, playing a pivotal role in modern drug discovery. neovarsity.org One of its most powerful applications is virtual screening, which involves the computational screening of large compound libraries to identify potential hits that are likely to bind to a specific biological target. wikipedia.orgnih.gov For this compound, virtual screening can be employed to discover novel analogs with potentially improved activity or pharmacokinetic properties.

Ligand-based virtual screening methods are particularly useful when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Two common ligand-based approaches are pharmacophore modeling and shape-based screening.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. nih.govresearchgate.net A pharmacophore model can be generated based on the structure of this compound and then used to screen large compound databases for molecules that match the pharmacophoric features. acs.org

Shape-based Screening: This approach is based on the premise that molecules with similar three-dimensional shapes are likely to bind to the same target. schrodinger.comschrodinger.com The shape of this compound can be used as a query to search for compounds with a high degree of shape similarity. acs.orgcolab.ws

A hypothetical virtual screening campaign starting with this compound could yield a list of potential hits, ranked by their similarity scores from different screening methods. The table below illustrates a sample of such a hit list.

| Compound ID | Pharmacophore Fit Score | Shape Similarity Score | Predicted logP | Predicted logBB |

|---|---|---|---|---|

| Analog_1 | 0.92 | 0.85 | 4.10 | 0.25 |

| Analog_2 | 0.88 | 0.89 | 3.95 | 0.18 |

| Analog_3 | 0.85 | 0.82 | 4.35 | 0.05 |

| Analog_4 | 0.95 | 0.91 | 4.05 | 0.30 |

The top-ranking compounds from the virtual screen would then be prioritized for synthesis and experimental testing, thereby streamlining the hit-to-lead optimization process.

Advanced Analytical Methodologies in 5 Methyl 1 Phenylisoquinoline Research

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 5-Methyl-1-phenylisoquinoline, providing unparalleled accuracy and sensitivity for molecular formula determination and quantitative analysis. nih.govijpras.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide high-resolution data (often >10,000 FWHM) with mass accuracy typically below 5 ppm. ijpras.comchromatographyonline.com This capability allows for the confident assignment of elemental compositions to parent ions and their fragments, which is critical for both metabolite identification and reaction monitoring. thermofisher.com

Metabolite Identification: In drug discovery and development, understanding the biotransformation of a compound like this compound is crucial. HRMS, coupled with liquid chromatography (LC-HRMS), enables the detection and structural elucidation of metabolites in complex biological matrices like plasma or urine. nih.govchromatographyonline.com The high mass accuracy of HRMS allows researchers to distinguish metabolite ions from isobaric endogenous components. ijpras.com By comparing the accurate mass of a potential metabolite to that of the parent drug, the type of biotransformation (e.g., oxidation, demethylation) can be determined. chromatographyonline.com Data mining techniques, such as mass defect filtering, use the principle that the mass defect of metabolites falls within a narrow window relative to the parent compound, helping to filter out background noise and highlight potential drug-related species. nih.gov

| Biotransformation Reaction | Mass Change (Da) | Change in Elemental Composition |

|---|---|---|

| Hydroxylation | +15.9949 | +O |

| Demethylation | -14.0157 | -CH2 |

| Glucuronidation | +176.0321 | +C6H8O6 |

| Sulfation | +79.9568 | +SO3 |

| N-Oxidation | +15.9949 | +O |

Reaction Monitoring: HRMS is also a powerful technique for real-time monitoring of the synthesis of this compound. Targeted methods like Parallel Reaction Monitoring (PRM) have emerged as a highly specific and selective approach. mdpi.com Performed on quadrupole-Orbitrap or Q-TOF instruments, PRM involves isolating a target precursor ion (e.g., a reactant or product) in the quadrupole and fragmenting it, followed by high-resolution analysis of all resulting fragment ions in the Orbitrap or TOF analyzer. mdpi.comnih.govresearchgate.net This generates a high-resolution, full MS/MS spectrum that can be used for confident identification and accurate quantification of specific molecules in the reaction mixture over time, providing valuable kinetic data. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering detailed insights into its atomic connectivity, three-dimensional structure, and interactions with other molecules.

Stereochemical Elucidation: NMR is paramount for determining the relative and absolute stereochemistry of chiral molecules. wordpress.comnih.gov If derivatives of this compound possess stereocenters, various NMR techniques can be applied. One-dimensional and two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), reveal through-space correlations between protons that are close in proximity (typically <5 Å), which is essential for defining the molecule's 3D conformation and relative stereochemistry. wordpress.com For determining enantiomeric purity, chiral solvating agents can be added to the NMR sample, which interact differently with each enantiomer to induce separate, distinguishable signals in the NMR spectrum. semanticscholar.orgresearchgate.net

Interaction Studies (Ligand-Observed NMR): In the context of drug discovery, understanding how a compound like this compound interacts with a biological target (e.g., a protein) is critical. Ligand-observed NMR methods are particularly well-suited for this, as they can detect weak binding events typical of initial hits or fragments without the need for expensive and time-consuming isotopic labeling of the macromolecule. nih.govsandiego.edu These techniques monitor the NMR signals of the small molecule ligand upon addition of the protein target. Changes in the ligand's signals indicate a binding event.

| Ligand-Observed NMR Technique | Principle | Primary Application |

|---|---|---|

| Saturation Transfer Difference (STD) NMR | Transfers magnetic saturation from the protein to a bound ligand. Only ligands that bind will show signals in the difference spectrum. | Hit identification and binding epitope mapping. sandiego.edu |

| Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) | Detects the transfer of magnetization from bulk water to the ligand via the protein. Binding is indicated by a change in signal phase. | Screening for binding fragments, particularly effective for detecting weak interactions. nih.gov |

| Carr-Purcell-Meiboom-Gill (CPMG) | Acts as a T2 relaxation filter, suppressing signals from molecules with fast transverse relaxation (i.e., protein-bound ligands). A decrease in ligand signal intensity indicates binding. | Fragment screening and hit validation. nih.govnih.gov |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides the most definitive and accurate three-dimensional structural information for molecules in the solid state. nih.gov It is the gold standard for unambiguously determining molecular geometry, conformation, and intermolecular interactions.

Solid-State Structure Determination: The process involves growing a high-quality single crystal of this compound, which can be achieved through methods like slow evaporation or vapor diffusion. nih.govmdpi.com This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. mdpi.com This map is interpreted to build an atomic model, providing precise bond lengths, bond angles, and torsional angles. The final refined structure offers an unequivocal depiction of the molecule's solid-state conformation. scielo.org.za

Structure of Complexes: For drug discovery, co-crystallizing this compound with its target protein is of immense value. nih.gov The resulting crystal structure of the complex reveals the exact binding mode, orientation, and conformation of the ligand within the protein's active site. mdpi.com This structural information is crucial for structure-based drug design, as it highlights key interactions such as hydrogen bonds and hydrophobic contacts that are responsible for binding affinity and selectivity. This knowledge guides medicinal chemists in optimizing the compound to improve its potency and other pharmacological properties. mdpi.comnih.gov

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, triclinic). cardiff.ac.uk |

| Space Group | Describes the symmetry elements within the crystal lattice (e.g., P-1, C2/c). cardiff.ac.uknih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. cardiff.ac.uk |

| Resolution (Å) | A measure of the level of detail in the electron density map. Lower values indicate higher resolution. |

| R-factor (Rgt(F)) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. cardiff.ac.uk |

Chromatography Techniques for Purity Assessment and Isolation

Chromatography is fundamental to the synthesis and purification of this compound, ensuring the compound is free from impurities before further study.

Purity Assessment and Isolation (e.g., HPLC): High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the chemical purity of a sample. nih.gov In a typical reverse-phase HPLC setup, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The retention time of the main peak is characteristic of the compound, and the peak's area percentage is used to calculate the sample's purity. An HPLC method can be developed and validated to separate this compound from starting materials, reagents, and byproducts. Furthermore, preparative HPLC can be used to isolate the pure compound on a larger scale. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a "green" alternative to HPLC due to reduced organic solvent consumption. SFC is particularly advantageous for the separation of chiral compounds and can offer faster separations and different selectivity compared to HPLC. It serves as both an analytical tool for purity assessment and a preparative technique for isolating pure enantiomers of chiral derivatives of this compound.

| Technique | Typical Mobile Phase | Typical Stationary Phase | Key Advantages |

|---|---|---|---|

| HPLC (Reverse-Phase) | Acetonitrile/Methanol and Water/Buffer | C18, C8, Phenyl-Hexyl | Versatile, widely applicable, robust for purity analysis. |

| SFC | Supercritical CO2 with co-solvents (e.g., Methanol) | Specialized chiral phases, Diol, 2-Ethylpyridine | Fast separations, reduced organic solvent use, excellent for chiral separations. |

Emerging Research Directions and Future Perspectives for 5 Methyl 1 Phenylisoquinoline

Development of 5-Methyl-1-phenylisoquinoline as Chemical Probes for Biological Systems

Currently, there is a notable absence of published research detailing the development and utilization of this compound as a chemical probe for biological systems. However, the inherent structural features of the 1-phenylisoquinoline (B189431) scaffold suggest a promising future in this domain. The development of chemical probes is crucial for elucidating the roles of specific molecular targets in complex biological processes.

The isoquinoline (B145761) nucleus is a key component in a variety of biologically active compounds and has been explored for the development of fluorescent probes. The future development of this compound as a chemical probe would likely involve the following research trajectories:

Synthesis of Fluorescent Analogs: A primary step would be the synthesis of derivatives of this compound that possess intrinsic fluorescence. This could be achieved by introducing fluorophores or by modifying the electronic properties of the isoquinoline ring system to enhance its quantum yield and photostability.

Characterization of Photophysical Properties: A thorough investigation of the photophysical properties, including absorption and emission spectra, fluorescence lifetime, and quantum yield, would be essential. Understanding how these properties are influenced by the local environment (e.g., polarity, pH, viscosity) is critical for designing probes that can report on specific cellular states or events.